1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol
Description
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is an organic compound with the molecular formula C16H15N3O. It is characterized by the presence of a triazole ring attached to an ethanol moiety, which is further substituted with two phenyl groups.
Properties
IUPAC Name |
1,1-diphenyl-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(11-19-13-17-12-18-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGRNNYXIUXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227474 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-04-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,1-diphenyl-2-bromoethanol with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
1,1-diphenyl-2-bromoethanol+1H-1,2,4-triazoleK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Formation of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Antifungal Activity
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has demonstrated antifungal properties, making it a potential candidate for treating fungal infections. Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol in fungal cell membranes, leading to cell death.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were synthesized and tested against various fungal strains. The compound exhibited notable activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Research Findings:
A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis via caspase activation . The findings suggest that this compound could be developed into a therapeutic agent for breast cancer treatment.
Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt fungal growth. Its triazole structure is known for its efficacy in agricultural fungicides.
Data Table: Pesticidal Efficacy
Mechanism of Action
The mechanism of action of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethane
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol derivatives
Uniqueness
This compound is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .
Biological Activity
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS Number: 76674-04-9) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
The molecular formula of this compound is C₁₆H₁₅N₃O with a molecular weight of 265.3098 g/mol. The compound features a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.3098 g/mol |
| CAS Number | 76674-04-9 |
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. A study highlighted that compounds with the triazole core have been effective against various fungal strains due to their ability to inhibit fungal cytochrome P450 enzymes . Specifically, this compound has been noted for its potential in treating fungal infections.
Antibacterial Activity
The antibacterial efficacy of triazole compounds has been extensively studied. For instance, derivatives of 1,2,4-triazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that some triazole derivatives possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics . The molecular docking studies further support the antibacterial potential of these compounds by showing strong binding affinities to bacterial targets .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound. Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant capacity of triazole derivatives. The results suggest that these compounds can effectively scavenge free radicals and thus may have implications in preventing oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A comprehensive study involving several triazole derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized MIC assays to quantify the effectiveness of these compounds against a range of bacterial strains .
Synthesis and Biological Evaluation
Another notable research effort focused on synthesizing novel triazole derivatives from nalidixic acid. This study reported that specific derivatives showed promising antibacterial and antioxidant activities. The synthesis involved straightforward methodologies that yielded high-purity products suitable for further biological evaluation .
Q & A
Q. What is a reliable synthetic route for 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol?
The compound can be synthesized via sodium borohydride (NaBH₄) reduction of its corresponding ketone precursor. For analogous triazole-containing ethanol derivatives, the ketone (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) is dissolved in methanol, followed by dropwise addition of NaBH₄ in methanol. The reaction is stirred at room temperature for 30 minutes, yielding the alcohol product after purification (85% yield reported for similar compounds). Adjust stoichiometry and solvent based on precursor solubility .
Q. Which techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for determining molecular conformation and intermolecular interactions. Key parameters include dihedral angles between aromatic rings (e.g., 20.6° between triazole and benzene rings in analogs) and hydrogen-bonding patterns (e.g., O–H⋯N chains). Complementary techniques like NMR and IR validate functional groups, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Optimize reaction parameters:
Q. What role do non-covalent interactions play in the crystal packing of this compound?
SCXRD data for analogs reveal strong O–H⋯N hydrogen bonds forming C(9) chains along the [100] axis, critical for stabilizing the crystal lattice. Weak C–H⋯F and C–H⋯N interactions further contribute to packing efficiency. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions .
Q. How can contradictions in biological activity data (e.g., antifungal efficacy) be resolved?
Discrepancies may arise from substituent effects. For example:
- Fluorine substituents (as in 2,4-difluorophenyl analogs) enhance lipophilicity and membrane penetration.
- Chlorine substituents (e.g., 2,4-dichlorophenyl derivatives) may alter metabolic stability. Use comparative bioassays under standardized conditions (e.g., CLSI guidelines) and correlate results with computational docking studies to identify binding affinities to fungal CYP51 .
Q. What strategies are effective in designing analogs with improved antifungal activity?
Focus on structure-activity relationship (SAR) studies:
- Triazole vs. Imidazole : Triazole derivatives (e.g., the title compound) often exhibit broader antifungal spectra than imidazole analogs due to stronger metal-binding capacity.
- Substituent Position : Para-substituted aryl groups (e.g., 2,4-difluorophenyl) optimize steric and electronic interactions with target enzymes.
- Chiral Centers : Enantiomeric purity (e.g., (2R,3R) configurations) can significantly impact efficacy, as seen in related azole antifungals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
